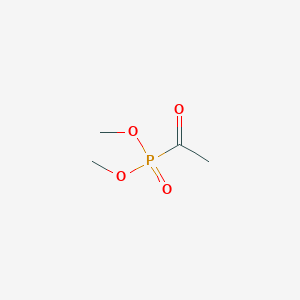
Dimethyl acetylphosphonate
Cat. No. B8776966
Key on ui cas rn:
17674-28-1
M. Wt: 152.09 g/mol
InChI Key: RJTQMWKXFLVXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08026278B2
Procedure details


Acetyl chloride (7.85 ml, 110 mmol) was cooled to 0° C. and stirred. Trimethylphosphite (11.8 ml, 100 mmol) was added drop-wise over one hour while the cooling was maintained. The mixture was then heated to 80° C. for 5 minute to remove un-reacted acetyl chloride (the flow of argon accelerates the process). The crude product was used in the next step without additional purification (theoretical yield is 15.2 g).


Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[CH3:5][O:6][P:7]([O:10]C)[O:8][CH3:9]>>[C:1]([P:7](=[O:10])([O:8][CH3:9])[O:6][CH3:5])(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
11.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
COP(OC)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
un-reacted acetyl chloride (the flow of argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was used in the next step without additional purification (theoretical yield is 15.2 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)P(OC)(OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
